molecular formula C16H19N3O4S B2649782 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 1019096-39-9

5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2649782
CAS No.: 1019096-39-9
M. Wt: 349.41
InChI Key: XPLIDKLZYPJWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-3-carboxamide derivative featuring a cyclopropyl substituent at the 5-position, a 1,1-dioxidotetrahydrothiophen-3-yl group at the 1-position, and a furan-2-ylmethyl carboxamide moiety. The structural complexity of this molecule confers unique physicochemical and pharmacological properties. The furan-2-ylmethyl substituent may influence lipophilicity and bioavailability due to its aromatic and heterocyclic nature. This compound is hypothesized to target enzymes or receptors requiring both hydrophobic and polar interactions, such as kinases or GPCRs .

Properties

IUPAC Name

5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-16(17-9-13-2-1-6-23-13)14-8-15(11-3-4-11)19(18-14)12-5-7-24(21,22)10-12/h1-2,6,8,11-12H,3-5,7,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLIDKLZYPJWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Core: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents to form the pyrazole ring.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using diazo compounds in the presence of metal catalysts.

    Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step may involve the oxidation of a tetrahydrothiophene derivative, followed by its coupling with the pyrazole core.

    Incorporation of the Furan-2-ylmethyl Group: This is typically done via alkylation reactions, where the furan ring is introduced using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl moiety.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide functionality.

    Substitution: The furan ring and the pyrazole core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators, given the presence of multiple functional groups that can interact with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the pyrazole core is particularly interesting, as pyrazole derivatives are known for their anti-inflammatory and analgesic activities.

Industry

In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole-carboxamide derivatives are widely studied for their diverse biological activities. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, substituent effects, and biological relevance.

Structural Analogues from Literature

The synthesis of pyrazole-carboxamides often involves coupling pyrazole intermediates with activated carboxylic acids. For example, 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., compounds 3a–3p) were synthesized via EDCI/HOBt-mediated coupling in DMF, yielding products with 62–71% efficiency . Key differences between these analogues and the target compound include:

Feature Target Compound Analogues (e.g., 3a–3p)
5-Position Substituent Cyclopropyl Chlorine
1-Position Substituent 1,1-Dioxidotetrahydrothiophen-3-yl (sulfone) Aryl (e.g., phenyl, 4-chlorophenyl, p-tolyl)
Carboxamide Side Chain Furan-2-ylmethyl 4-Cyano-1-aryl-pyrazol-5-yl
Synthetic Yield Not reported in provided evidence 62–71% (for 3a–3p)
Melting Point Not reported 123–183°C (e.g., 3a: 133–135°C; 3d: 181–183°C)

Substituent Effects on Properties

  • Cyclopropyl vs. Chlorine at 5-Position: The cyclopropyl group in the target compound likely improves metabolic stability compared to chlorine in analogues (e.g., 3a–3p), which may undergo dehalogenation or oxidative metabolism.
  • Sulfone vs. Aryl groups (e.g., 4-chlorophenyl in 3b) enhance π-π stacking interactions in hydrophobic pockets .
  • Furan vs. Cyano-Pyrazole Side Chain: The furan-2-ylmethyl group introduces a heteroaromatic ring, which may enhance interactions with aromatic residues in binding sites. In contrast, the cyano-pyrazole side chain (e.g., in 3a) provides a strong electron-withdrawing group, stabilizing the carboxamide bond but reducing solubility .

Biological Activity

Structural Characteristics

The compound features several unique structural elements:

  • Cyclopropyl Group : A three-membered carbon ring that can influence the compound's reactivity and interaction with biological targets.
  • Dioxidotetrahydrothiophenyl Moiety : This sulfur-containing group may contribute to the compound's chemical properties and biological activity.
  • Furan Ring : A five-membered aromatic ring that can participate in various chemical reactions and interactions.
  • Pyrazole Core : Known for its diverse pharmacological properties, pyrazole derivatives often exhibit significant biological activities.

Biological Activity

While direct studies on 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide are scarce, related compounds and analogs provide insights into its potential activities:

Anticancer Activity

Research on pyrazole derivatives indicates promising cytotoxic effects against various cancer cell lines. For instance:

  • Pyrazole compounds have shown inhibition of cell viability in human breast cancer cells (MDA-MB-231 and MCF-7) with IC50 values indicating effectiveness in the low micromolar range .

Enzyme Inhibition

Compounds with similar structures have demonstrated the ability to inhibit key metabolic enzymes relevant to neurodegenerative disorders:

  • Acetylcholinesterase (AChE) inhibition has been reported for certain pyrazole analogs, suggesting potential applications in treating conditions like Alzheimer's disease .

Other Pharmacological Effects

The modulation of central and peripheral nervous system targets by pyrazole derivatives can lead to various autonomic manifestations:

  • Pyrazole compounds may induce vascular relaxation and affect respiratory functions, indicating broader therapeutic potential beyond oncology .

Comparative Analysis with Similar Compounds

To better understand the unique features of 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide, a comparison with structurally similar compounds is helpful:

Compound NameStructural FeaturesUnique Aspects
5-Cyclopropyl-1H-pyrazole-3-carboxamideLacks dioxidotetrahydrothiophenyl and furan groupsSimpler structure
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamideLacks cyclopropyl groupFocuses on thiophene and furan interactions
5-Cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamideLacks furan groupRetains thiophene's influence

This table illustrates how the combination of functional groups in 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide may enhance its biological activity compared to simpler analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1H-pyrazole-3-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and cyclization. Key steps include:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or diketones under controlled pH (4–6) and temperature (60–80°C) .
  • Step 2 : Introduction of the tetrahydrothiophene dioxide moiety via sulfonation followed by oxidation with H₂O₂ or mCPBA .
  • Step 3 : Amide coupling using EDCI/HOBt or DCC to attach the furan-2-ylmethyl group .
  • Critical Conditions : Solvent choice (DMF or DCM), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrazole ring and substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 375.12) .
  • FT-IR : Identification of carboxamide (C=O stretch at ~1650 cm⁻¹) and sulfone groups (S=O stretches at ~1150–1300 cm⁻¹) .

Q. What key functional groups influence its chemical reactivity?

  • Methodological Answer :

  • Pyrazole Core : Electrophilic substitution at C4/C5 positions; susceptibility to oxidation .
  • Tetrahydrothiophene Dioxide : Polar sulfone group enhances solubility and hydrogen-bonding potential .
  • Furan-2-ylmethyl : π-π stacking interactions with aromatic biological targets; prone to oxidative degradation .

Advanced Research Questions

Q. How to design experiments to elucidate its molecular targets in biological systems?

  • Methodological Answer :

  • Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina; prioritize targets with binding energies < -7 kcal/mol .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., Kd, kon/koff) for top candidates .
  • Mutagenesis Studies : Validate target engagement by assessing activity loss in mutant proteins (e.g., alanine scanning of binding pockets) .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Comparative Assays : Re-test activity under standardized conditions (e.g., ATP concentration in kinase assays) to control for experimental variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence potency .
  • Structural Analysis : Correlate crystallographic data (if available) with activity trends to identify critical binding motifs .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Prodrug Modification : Introduce hydrolyzable groups (e.g., acetylated furan) to improve bioavailability .
  • Salt Formation : Prepare hydrochloride or mesylate salts to stabilize the carboxamide moiety .

Q. How to investigate unexpected side reactions during derivatization?

  • Methodological Answer :

  • Mechanistic Studies : Use isotopic labeling (e.g., ²H/¹³C) to track reaction pathways .
  • Computational Modeling : Apply DFT calculations (Gaussian 16) to predict reactive intermediates and transition states .
  • In Situ Monitoring : Employ ReactIR or HPLC to detect transient intermediates .

Q. What approaches validate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize analogs with modified cyclopropyl, sulfone, or furan groups .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity .
  • 3D-QSAR : Develop CoMFA/CoMSIA models to guide rational design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.